Myristoyl-CoA is a fatty acyl-CoA compound that plays a crucial role in various biological processes, particularly in the modification of proteins through N-myristoylation. This process is catalyzed by the enzyme N-myristoyltransferase, which transfers the myristoyl group from myristoyl-CoA to specific proteins, influencing their localization and function within cells. Myristoyl-CoA is classified as a long-chain fatty acyl-CoA derivative, characterized by its 14-carbon saturated fatty acid chain.
Myristoyl-CoA is derived from myristic acid, a naturally occurring saturated fatty acid found in various plant and animal fats. In biological systems, it is synthesized from the breakdown of triglycerides or through de novo lipogenesis. Myristoyl-CoA falls under the category of acyl-CoA compounds, which are activated forms of fatty acids that participate in metabolic pathways, including lipid metabolism and protein modification.
The synthesis of myristoyl-CoA can be achieved through several methods, including:
In one study, a series of myristoyl-CoA analogues were synthesized to explore their inhibitory effects on N-myristoyltransferase. The synthesis involved creating nonhydrolyzable analogues that demonstrated potent inhibition (Ki = 24 nM) against the enzyme .
Myristoyl-CoA consists of a myristate group (C14H28O2) linked to coenzyme A (C21H36N7O16P3S). The structure can be represented as follows:
The molecular formula for myristoyl-CoA is C23H42N7O17P3S, with a molar mass of approximately 883.6 g/mol.
Myristoyl-CoA participates in several key biochemical reactions:
The enzyme N-myristoyltransferase catalyzes the transfer of the myristate group from myristoyl-CoA to proteins containing specific amino acid sequences at their N-termini . The reaction mechanism involves the formation of an acyl-enzyme intermediate followed by peptide bond formation.
The mechanism of action for myristoylation involves several steps:
Studies have shown that specific residues in substrate proteins enhance binding affinity for N-myristoyltransferase, indicating a selective mechanism based on protein structure .
Myristoyl-CoA has significant applications in biochemical research:
Myristoyl-CoA(4-) serves as the indispensable fatty acyl donor for N-myristoyltransferases (NMTs), enzymes critical for the co- and post-translational modification of cellular and viral proteins. This section dissects the catalytic intricacies, substrate recognition profiles, and evolutionary divergence of these essential eukaryotic enzymes.
NMTs across diverse eukaryotic species, including Saccharomyces cerevisiae, Homo sapiens, and pathogenic kinetoplastids (Leishmania major, Trypanosoma brucei), exhibit a rigorously conserved sequential ordered Bi Bi kinetic mechanism. This mechanism dictates a precise sequence of substrate binding and product release:
Kinetic Evidence:
Structural Basis for Ordering: The binding of myristoyl-CoA induces a significant conformational shift within NMT, primarily involving the C-terminal domain. This shift creates the binding pocket for the peptide substrate and positions key catalytic residues. A critical feature is the proposed role of the enzyme's C-terminal carboxylate in deprotonating the N-terminal ammonium group of the glycine acceptor, enhancing its nucleophilicity for attack on the thioester carbonyl of myristoyl-CoA. This attack is facilitated by an oxyanion hole formed by main-chain amide atoms, which polarizes the carbonyl group and stabilizes the tetrahedral transition state [1] [7].
Functional Significance: This ordered mechanism emphasizes that the intracellular concentration and accessibility of myristoyl-CoA are crucial regulatory factors for protein N-myristoylation in vivo. Competition for limiting pools of myristoyl-CoA could modulate the myristoylation status of different substrate proteins [3] [5].
Table 1: Key Kinetic Parameters Supporting the Ordered Bi Bi Mechanism in NMTs
Kinetic Feature | Observation | Interpretation | Source Organisms |
---|---|---|---|
Double-Reciprocal Plots | Intersecting lines when [Myr-CoA] and [Peptide] varied | Sequential mechanism required (not Ping-Pong) | Human, S. cerevisiae [3] [5] |
CoA Inhibition vs Myr-CoA | Noncompetitive inhibition pattern | CoA can bind to Free Enzyme (E) and E·Peptide complex (consistent with release before peptide product) | Human, S. cerevisiae [3] [5] |
CoA Inhibition vs Peptide | Mixed-type inhibition pattern | CoA binds to E (competitive component) and E·Peptide (non-competitive component), inhibiting peptide binding | Human, S. cerevisiae [3] [5] |
Conformational Change | Induced by Myristoyl-CoA binding | Creates the peptide binding site; essential for catalysis | S. cerevisiae, C. albicans [1] [7] |
Product Release Order | CoA released before N-myristoylated peptide | Demonstrated through pulse-chase and equilibrium binding studies | S. cerevisiae [1] [4] |
NMTs exhibit remarkably high specificity for myristoyl-CoA (C14:0) over other acyl-CoA species, although the degree of stringency varies slightly between orthologs. This specificity is governed by a well-defined acyl-CoA binding pocket within the enzyme's structure.
Chain Length Specificity: The binding pocket is optimally sized to accommodate the 14-carbon saturated chain of myristate. Both shorter (C13:0) and longer (C15:0) acyl chains are transferred with significantly reduced efficiency, often by orders of magnitude [1] [4] [9]. Kinetic analyses consistently show a dramatic drop in V~max~/K~m~ when chain length deviates from C14.
ω-Terminal Modifications: Crucially, the binding pocket is not merely a hydrophobic tunnel. Studies using synthetic myristate analogs reveal a conical-shaped cavity at the ω-terminus (methyl end) of the bound acyl chain [9]. This cavity allows NMT to tolerate significant modifications at the ω-terminus, provided the overall chain length remains equivalent to C14:
Double Bonds/Branching: Unsaturated or branched chains at positions equivalent to C5-C6 of myristate are generally poor substrates, indicating sensitivity to the conformation and packing of the acyl chain mid-region within the pocket [9].
Structural Basis (NMT Fold): The NMT fold consists of a large saddle-shaped β-sheet flanked by α-helices, resembling the GCN5-related N-acetyltransferase (GNAT) superfamily fold. The myristoyl-CoA binding site is located within a groove on this structure. The cofactor binding involves interactions between the CoA pantetheine arm, pyrophosphate, and 3'-phosphate with specific residues, while the myristoyl chain inserts into the conical cavity lined by both hydrophobic and potentially polar residues capable of interacting with modified ω-termini. The precise shape and chemical nature of this cavity determine the species-specific nuances in analog tolerance [1] [7].
Functional Exploitation: This understanding of the acyl-CoA binding pocket, particularly its tolerance for ω-modified analogs like 12-azidododecanoyl-CoA (AzDD-CoA), has been instrumental in developing non-radioactive activity assays (e.g., ELISA-based detection via Staudinger ligation with biotin-phosphine) [2] and activity-based probes for studying NMT function and substrate profiling in vitro and in cells.
Table 2: Tolerance of NMTs (e.g., S. cerevisiae) to Myristoyl-CoA Analogs
Analog Type | Example | Relative Activity | Key Structural Determinant Probed |
---|---|---|---|
Natural Substrate | Myristoyl-CoA (C14:0) | 100% | Optimal chain length (14C), saturated, linear |
Shorter Chain | Tridecanoyl-CoA (C13:0) | Very Low (<10%) | Pocket length requirement |
Longer Chain | Pentadecanoyl-CoA (C15:0) | Very Low (<10%) | Pocket length requirement |
ω-Hydroxy | 13-Hydroxytetradecanoyl-CoA | Moderate-High | Cone cavity tolerance for polar ω-terminus |
ω-Hydroxy (internal) | 3-Hydroxytetradecanoyl-CoA | Low | Sensitivity near carbonyl; disrupts chain packing |
ω-Azido (linear) | 12-Azidododecanoyl-CoA | Moderate | Cone cavity tolerance for polar/steric ω-terminus; used in assays [2] |
ω-Nitro | 14-Nitrotetradecanoyl-CoA | Moderate | Cone cavity tolerance for polar/charged ω-terminus |
Dicarboxylic Acid | Tetradecanedioyl-CoA (C14) | Low-Moderate | Accommodation of negative charge at ω-terminus in cavity |
ω-Halogen | 14-Bromotetradecanoyl-CoA | Moderate | Cone cavity tolerance for steric/electronegative ω-terminus |
Unsaturated (Δ5,6) | cis-5-Tetradecenoyl-CoA | Low | Disruption of optimal acyl chain packing/conformation |
While NMTs universally require an N-terminal glycine after initiator methionine cleavage and share a conserved kinetic mechanism and high myristoyl-CoA specificity, their recognition of peptide/protein substrates has diverged significantly during evolution. This divergence is particularly evident between fungal (e.g., Saccharomyces cerevisiae, Candida albicans) and mammalian (e.g., human, murine) orthologs.
Positions 6, 7 & 8: Fungal NMTs often prefer Lysine at position 6. Significant divergence is also observed at positions 7 and 8, where mammalian NMTs show broader specificity compared to their fungal counterparts [3] [5].
Structural Basis: The structural differences in the peptide-binding grooves between fungal and mammalian NMTs underlie these specificities. While the core fold is conserved, the loops and side chains forming the binding site have evolved. Key residues involved in hydrogen bonding (e.g., to Ser5 in yeast) or defining the size and charge constraints of the subsites (e.g., for positions 3, 4, 7, 8) differ between species [1] [7].
Therapeutic Exploitation: This divergence in peptide recognition is the foundation for developing species-selective NMT inhibitors. Compounds designed to mimic peptide substrates or transition states can exploit the unique features of the pathogen enzyme's peptide-binding site. This strategy has yielded potent and selective inhibitors against fungal NMTs (e.g., C. albicans, C. neoformans) and protozoan NMTs (e.g., T. brucei, L. major, P. falciparum) that show minimal inhibition of human NMTs, offering promising avenues for novel antifungal and antiparasitic drugs [1] [4]. Inhibitors targeting viral protein myristoylation (e.g., HIV-1 Gag) are also under investigation [8].
Table 3: Comparative Peptide Substrate Specificity of Fungal vs. Mammalian NMTs
Position | S. cerevisiae NMT1p Preference | Human NMT Preference | Key Differences | Biological/Therapeutic Implication |
---|---|---|---|---|
1 (Gly) | Absolute Requirement | Absolute Requirement | Conserved | Universally essential for catalysis |
2 | Small Uncharged (Ser, Ala, Gly) | Small Uncharged/Charged | Moderate similarity | Less exploitable for selectivity |
3 | Small Neutral (Ser, Thr, Ala) | More Tolerant (e.g., Lys) | Significant Divergence: Mammalian more flexible | Key target for designing selective inhibitors |
4 | Small Neutral (Ser, Thr, Ala) | More Tolerant (e.g., Glu) | Significant Divergence: Mammalian more flexible | Key target for designing selective inhibitors |
5 | Ser (Absolute Preference) | Ala, Ser, others | Major Divergence: Yeast requires Ser5; Mammalian does not | Prime target for anti-fungal drug design |
6 | Often Lys | Variable | Moderate difference | Contributes to selectivity |
7 | Specific Constraints | Broader Tolerance | Significant Divergence: Mammalian more flexible | Key target for designing selective inhibitors |
8 | Specific Constraints | Broader Tolerance | Significant Divergence: Mammalian more flexible | Key target for designing selective inhibitors |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0